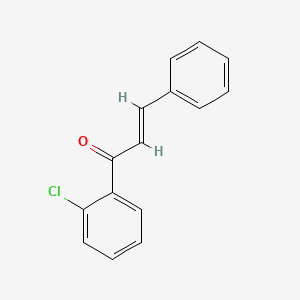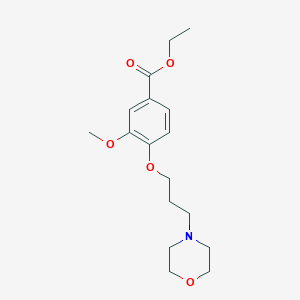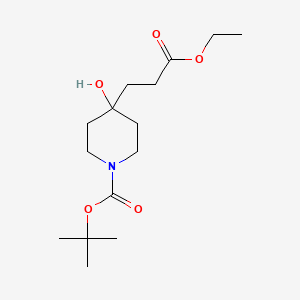![molecular formula C19H29NO4 B6328705 1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine CAS No. 374795-03-6](/img/structure/B6328705.png)
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine
概要
説明
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine is a synthetic organic compound commonly used in chemical research. It features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a benzyloxymethyl group. These functional groups make it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is typically introduced through a benzylation reaction using benzyl chloride and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group using hydrogenation.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Benzyl-substituted piperidine.
Substitution: Free amine piperidine.
科学的研究の応用
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of fine chemicals and materials.
作用機序
The mechanism of action of 1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine depends on its use. In synthetic chemistry, it acts as a building block, participating in various reactions to form more complex structures. The Boc group protects the amine functionality during reactions, which can be removed later to reveal the free amine.
類似化合物との比較
Similar Compounds
1-Boc-4-(hydroxymethyl)piperidine: Lacks the benzyloxymethyl group.
4-(Hydroxymethyl)-4-[(benzyloxy)methyl]piperidine: Lacks the Boc group.
1-Boc-4-(benzyloxymethyl)piperidine: Lacks the hydroxymethyl group.
Uniqueness
1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine is unique due to the presence of both the hydroxymethyl and benzyloxymethyl groups, along with the Boc-protected amine. This combination of functional groups makes it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-(phenylmethoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)24-17(22)20-11-9-19(14-21,10-12-20)15-23-13-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKRWJDTXNSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Hydroxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328636.png)





![N-[3-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6328673.png)


![[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride](/img/structure/B6328686.png)




